

Technical Support Center: Minimizing Genotoxic Impurities in Terbinafine Synthesis

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Compound of Interest

Compound Name: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing genotoxic impurities (GTIs) during the synthesis of Terbinafine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) of concern in Terbinafine synthesis?

A1: Based on process chemistry and degradation pathways, several potential and known impurities should be monitored. A key potential GTI that has been identified is a dimeric impurity, specifically (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine[1][2][3][4]. Other impurities of concern that may require assessment for genotoxicity include:

- **Process-Related Impurities:** These arise from starting materials and intermediates. Examples include 4-Methylterbinafine (Impurity D), (E)-2-Terbinafine (Impurity F), and a naphthalene intermediate dimer[5][6][7]. The starting materials themselves, such as naphthalene derivatives, may also carry their own set of impurities[5].

- Nitrosamine Impurities: Given that Terbinafine is a secondary amine, there is a potential for the formation of nitrosamine drug substance-related impurities (NDSRIs) under certain conditions. Specific examples that have been investigated include N-nitroso-desmethyl terbinafine (NDT) and N-nitroso terbinafine degradant (NTD)[8].
- Degradation Products: Forced degradation studies have identified several compounds, including β -terbinafine and Z-terbinafine, which should be evaluated[9][10][11].

Q2: How are these impurities classified according to ICH M7 guidelines?

A2: A definitive classification requires specific toxicological data (e.g., Ames test results) for each impurity. However, a preliminary classification based on structural alerts can be proposed:

Impurity Class	ICH M7 Classification	Rationale	Control Strategy
Dimeric Impurities	Class 3	Contain structural alerts for mutagenicity but lack definitive mutagenicity data.[12]	Control to the Threshold of Toxicological Concern (TTC) of 1.5 µg/day . [13][14]
Nitrosamine Impurities	Class 1	N-nitroso compounds are considered part of the "cohort of concern" and are known mutagenic carcinogens.[13][15][16]	Control at or below a compound-specific acceptable intake.
Process-Related Naphthalene Impurities	Class 3 or 5	Naphthalene itself is generally not considered genotoxic in vivo, but some of its metabolites and derivatives can be. Without specific data, they may be treated as Class 3. If data shows a lack of mutagenicity, they could be Class 5.[17][18][19][20]	If Class 3, control to the TTC. If Class 5, control as a non-mutagenic impurity per ICH Q3A/B.[12][14]

Q3: At which synthetic step is the formation of the dimeric genotoxic impurity most likely to occur?

A3: The formation of the key dimeric GTI, (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine, is associated with the Grignard reaction for the preparation of the intermediate 6,6-dimethyl-hept-1-ene-4-yne-3-

ol[21]. The use of acrolein in this step is a potential source for the additional carbon chain observed in the impurity[21][22].

Troubleshooting Guides

Problem 1: High levels of the dimeric genotoxic impurity are detected in the final Terbinafine hydrochloride product.

Cause: The primary source of this impurity is the Grignard reaction step during the synthesis of the 6,6-dimethyl-hept-1-ene-4-yne-3-ol intermediate[21]. Factors influencing its formation include the reaction solvent, basicity, and temperature[22].

Solution:

- **Modify the Solvent System:** Incorporation of methylene chloride in combination with tetrahydrofuran (THF) for the Grignard reaction has been shown to significantly reduce the formation of this GTI[22].
- **Control Basicity:** The molar ratio of the magnesium metal used for the preparation of the Grignard reagent influences the basicity of the reaction mixture. Using less than 1.0 mole equivalent of magnesium is preferable[22].
- **Optimize Reaction Temperature:** The Grignard reaction should be carried out at a controlled temperature, ideally between -50°C and -5°C[22].
- **Purify Intermediates:** Purification of the 6,6-dimethyl-1-heptene-4-yne-3-ol intermediate by vacuum distillation before proceeding to the next step can effectively remove the precursor to the genotoxic impurity[2]. Similarly, distillation of the subsequent intermediate, 1-chloro-6,6-dimethyl-2-heptene-4-yne, further ensures the removal of potential impurities[2].

Problem 2: Detection of various naphthalene-based impurities, such as 4-Methylterbinafine and (E)-2-Terbinafine.

Cause: These impurities typically arise from the starting materials. For instance, 4-methylnaphthalene or 2-isomer of the naphthalene intermediate present in the N-methyl-1-naphthalenemethylamine raw material will react with the Terbinafine side chain to form the corresponding impurities[5].

Solution:

- **High-Purity Starting Materials:** Implement stringent quality control on the N-methyl-1-naphthalenemethylamine starting material to ensure it is free from isomeric impurities.
- **Recrystallization of Final Product:** Purification of the final Terbinafine hydrochloride by recrystallization can help remove these process-related impurities[20][23].

Problem 3: Potential for Nitrosamine Formation.

Cause: Terbinafine is a secondary amine and can react with nitrosating agents (e.g., nitrites) to form N-nitroso impurities. These nitrosating agents can be present as impurities in starting materials, reagents, or solvents. The reaction is often promoted by acidic conditions[8][24].

Solution:

- **Risk Assessment of Raw Materials:** Carefully evaluate all raw materials, reagents, and solvents for the presence of nitrites and other potential nitrosating agents.
- **Process Optimization:**
 - **pH Control:** Avoid highly acidic conditions where the nitrosation reaction is favored[24].
 - **Temperature Control:** Maintain controlled temperatures during synthesis, as high temperatures can accelerate nitrosamine formation[24].
- **Use of Nitrosamine Scavengers:** Consider the use of scavengers, such as ascorbic acid, which can inhibit the nitrosation reaction.

Data on Impurity Control

The following table summarizes the impact of different control strategies on the levels of the main dimeric genotoxic impurity.

Control Strategy	Impurity Level	Reference
Standard Synthesis Process	Potentially > 20 ppm	[2]
Use of Methylene Chloride in Grignard Reaction	"very minimum level"	[22]
Purification of Intermediates by Distillation	< 2.5 ppm	[2]

Experimental Protocols

Synthesis of Terbinafine Hydrochloride (Illustrative)

This protocol is a generalized representation based on common synthetic routes described in the literature[20][22][23].

Step 1: Synthesis of 6,6-dimethyl-hept-1-ene-4-yne-3-ol

- In a reaction vessel under an inert atmosphere (e.g., Nitrogen), add tetrahydrofuran (THF).
- Add tert-butyl acetylene to the THF.
- Slowly add a Grignard reagent (e.g., ethylmagnesium bromide) while maintaining the temperature between -10°C and 5°C.
- After the addition is complete, allow the reaction to proceed for 4-6 hours.
- Cool the reaction mixture to -10°C to 0°C and slowly add a solution of acrolein in THF.
- Let the reaction proceed at room temperature for 2-4 hours.
- Quench the reaction with a suitable acidic solution to adjust the pH to 5-6.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude product.
- Control Point: Purify the crude 6,6-dimethyl-hept-1-ene-4-yne-3-ol by vacuum distillation to remove impurities that could lead to GTI formation.

Step 2: Synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-yne

- React the purified 6,6-dimethyl-hept-1-ene-4-yne-3-ol with a chlorinating agent (e.g., thionyl chloride or a mixture of phosphorous oxychloride and hydrochloric acid) in a suitable solvent.
- After the reaction is complete, isolate the crude product.
- Control Point: Purify the 1-chloro-6,6-dimethyl-2-heptene-4-yne by vacuum distillation.

Step 3: Synthesis of Terbinafine

- In a reaction vessel, combine N-methyl-1-naphthalenemethylamine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., water).
- Add the purified 1-chloro-6,6-dimethyl-2-heptene-4-yne to the mixture.
- Heat the reaction mixture (e.g., to 80°C) and allow it to react for several hours.
- After completion, cool the reaction mixture and extract the Terbinafine free base with an organic solvent.

Step 4: Formation and Purification of Terbinafine Hydrochloride

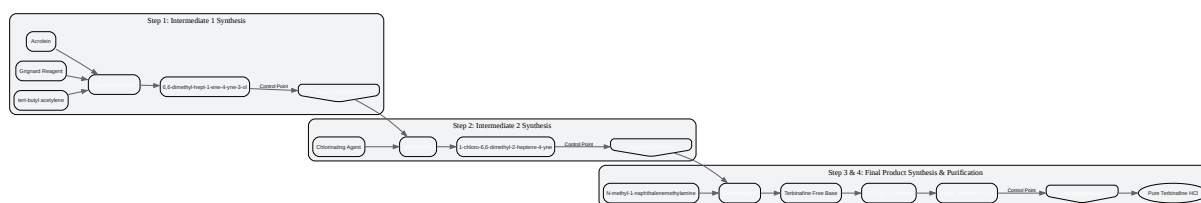
- Dissolve the crude Terbinafine free base in a suitable solvent (e.g., acetone or ethyl acetate).
- Add hydrochloric acid to precipitate the Terbinafine hydrochloride salt.
- Control Point: Recrystallize the Terbinafine hydrochloride from a suitable solvent system (e.g., methanol-ethyl acetate or water) to remove final traces of impurities.
- Filter and dry the purified Terbinafine hydrochloride.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

- Column: A C18 or a cyano-bonded silica column is commonly used[11][25][26].
- Mobile Phase: A mixture of an aqueous buffer (e.g., sodium citrate at pH 4.5) and organic solvents like acetonitrile and tetrahydrofuran is often employed[25][26].

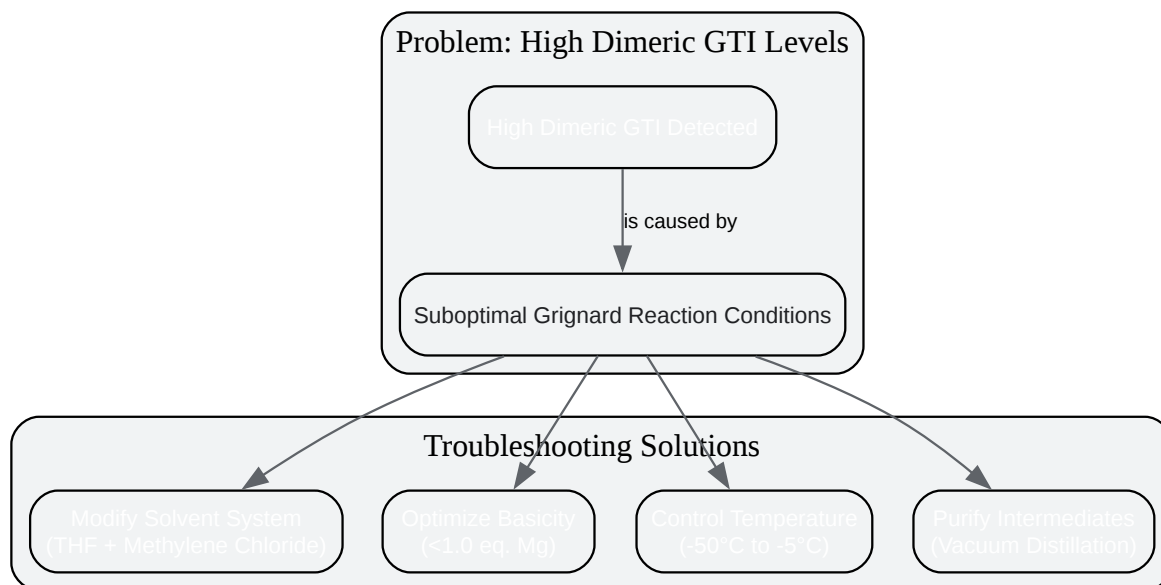
- Detection: UV detection at a wavelength of around 226 nm or 230 nm is suitable for detecting Terbinafine and its related impurities[9][25][26].
- Quantification: For trace-level analysis of genotoxic impurities, more sensitive techniques like LC-MS/MS may be required[8].

Visualizations



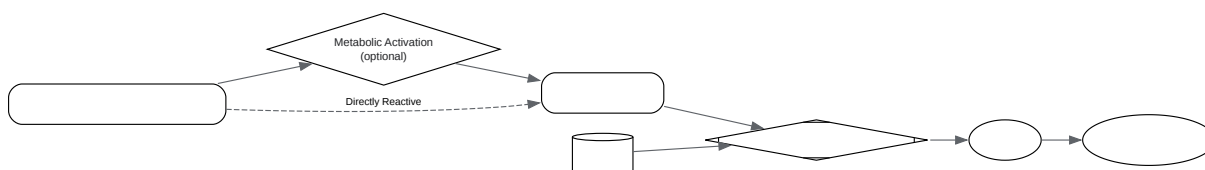
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Caption: Workflow for Terbinafine synthesis with key control points.



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Caption: Troubleshooting logic for high dimeric GTI levels.



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Caption: General pathway for DNA damage by a genotoxic impurity.

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